Thiamethoxam-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

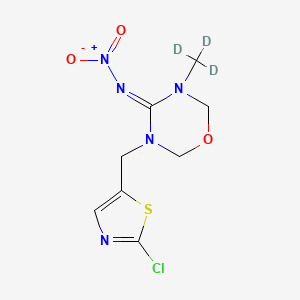

(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8+/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWZPOKUUAIXIW-VZOBLPKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N\1COCN(/C1=N/[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isotopic Anchor: A Technical Guide to Thiamethoxam-d3 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of analytical chemistry, particularly in residue analysis and pharmacokinetic studies, accuracy is paramount. Thiamethoxam-d3 is a deuterated form of Thiamethoxam, a widely used second-generation neonicotinoid insecticide. This isotopic labeling, where three hydrogen atoms on the N-methyl group are replaced with deuterium, renders this compound an ideal internal standard for quantitative analysis. Its chemical behavior is nearly identical to its non-labeled counterpart, but its increased mass allows it to be distinguished by a mass spectrometer. This guide provides an in-depth overview of this compound, its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), detailed experimental protocols, and the foundational principles of its use.

Physicochemical Properties and Mass Spectrometric Data

The key to this compound's utility lies in its mass difference from the parent compound. This allows for co-elution during chromatography while enabling distinct detection by the mass spectrometer, correcting for variations in sample preparation and instrument response.

| Property | Thiamethoxam | This compound |

| Synonym | CGA 293343 | 3-(2-Chloro-5-thiazolylmethyl)tetrahydro-5-(methyl-d3)-N-nitro-4H-1,3,5-oxadiazin-4-imine |

| Molecular Formula | C₈H₁₀ClN₅O₃S | C₈H₇D₃ClN₅O₃S |

| Molecular Weight | 291.71 g/mol | 294.73 g/mol |

| CAS Number | 153719-23-4 | 1294048-82-0 |

| Mass Shift | N/A | M+3 |

Table 1: Physicochemical Properties of Thiamethoxam and this compound.

For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

| Thiamethoxam | 292.0 | 211.0 | 181.0 |

| This compound | 295.0 | 214.0 | 184.0 |

Table 2: Typical MRM Transitions for Thiamethoxam and this compound in LC-MS/MS (Positive ESI).[1][2] Note: Optimal collision energies are instrument-dependent and require empirical determination. The product ions for this compound are inferred based on the fragmentation of the parent compound, reflecting the +3 Da shift.

The Role of an Internal Standard in Quantitative Analysis

This compound is indispensable for correcting analytical variability. Matrix effects, where components of a complex sample (like soil or honey) suppress or enhance the ionization of the target analyte, can lead to inaccurate quantification. As an internal standard, a known quantity of this compound is added to every sample and standard at the beginning of the workflow. Because it behaves identically to the native Thiamethoxam during extraction, cleanup, and chromatography, any loss or ionization change affects both compounds proportionally. Quantification is therefore based on the ratio of the analyte peak area to the internal standard peak area, which remains stable and provides a highly accurate measurement.

Caption: The principle of quantification using an internal standard (IS).

Experimental Protocols

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation technique widely used for pesticide residue analysis in food and agricultural matrices.

Protocol 1: Analysis of Thiamethoxam in Soil and Wheat

This protocol is adapted from methods validated for the analysis of Thiamethoxam and its metabolites in wheat and soil matrices.[1]

1. Sample Extraction: a. Weigh 10 g of homogenized sample (soil or wheat straw/grain) into a 50 mL centrifuge tube. b. Add 10 mL of water (for soil) and 10 mL of acetonitrile. c. For fortification and quality control, add the appropriate volume of Thiamethoxam standard and 100 µL of a 1 µg/mL this compound internal standard solution. d. Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate. e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. b. For soil and wheat straw, use a d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18. For wheat grain, use a tube with 900 mg MgSO₄ and 150 mg PSA. c. Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

3. Final Sample Preparation and Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. b. Analyze using an LC-MS/MS system equipped with a C18 column. c. Mobile Phase: A gradient of (A) 5 mM ammonium formate in water and (B) 5 mM ammonium formate in methanol is commonly used. d. MS Detection: Operate in positive electrospray ionization (ESI+) mode using the MRM transitions specified in Table 2.

References

Thiamethoxam-d3 chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of Thiamethoxam-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled form of Thiamethoxam, a second-generation neonicotinoid insecticide.[1][2] As a broad-spectrum, systemic insecticide, Thiamethoxam is rapidly absorbed by plants and distributed throughout their tissues, acting as a deterrent to insect feeding through both contact and stomach action.[3][4][5] The deuterated analogue, this compound, serves as an essential internal standard for the accurate quantification of Thiamethoxam in various matrices, such as bee pollen, environmental samples, and agricultural products, using mass spectrometry-based methods. Its use is critical in residue analysis, environmental monitoring, and pharmacokinetic studies, where precise measurement is paramount. Deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, making it an ideal tracer for analytical applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for developing analytical methods, understanding its environmental fate, and ensuring proper handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 1294048-82-0 | |

| Molecular Formula | C₈H₇D₃ClN₅O₃S | |

| Molecular Weight | 294.73 g/mol | |

| Synonyms | 3-(2-Chloro-5-thiazolylmethyl)tetrahydro-5-methyl-d3-N-nitro-4H-1,3,5-oxadiazin-4-imine; (NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide | |

| Appearance | White to off-white powder; Solid | |

| Purity | ≥98% (HPLC); ≥99% deuterated forms (d₁-d₃) | |

| Solubility | DMSO, Chloroform (Slightly), Methanol (Slightly) | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Boiling Point | 485.8 ± 55.0 °C at 760 mmHg | |

| Flash Point | 247.6 ± 31.5 °C | |

| LogP | -1.16 | |

| Storage Conditions | -20°C, protect from light and moisture | |

| Stability | Stable for at least 2 years when stored at -20°C |

Chemical Structure

This compound possesses a heterocyclic structure featuring a thiazole ring and an oxadiazinane ring. The deuterium labeling is specifically on the methyl group attached to the oxadiazinane ring.

-

IUPAC Name : (NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide

-

SMILES : [2H]C([2H])([2H])N\1COCN(/C1=N--INVALID-LINK--[O-])CC2=CN=C(S2)Cl

-

InChI Key : NWWZPOKUUAIXIW-FVFGAQAMSA-N

References

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Thiamethoxam-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Thiamethoxam-d3, a deuterated internal standard crucial for accurate quantification in metabolic and environmental studies. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis and analytical workflows.

Introduction

Thiamethoxam is a second-generation neonicotinoid insecticide that functions as a systemic insecticide, targeting the nicotinic acetylcholine receptors in insects.[1] this compound, its deuterated analogue, is an essential tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, where it serves as an internal standard for the precise quantification of Thiamethoxam in various matrices.[2] The high isotopic purity of this compound is paramount to ensure the accuracy and reliability of these analytical methods.[3]

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of unlabeled Thiamethoxam, which primarily involves the coupling of two key intermediates: 2-chloro-5-chloromethyl thiazole and 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.[4][5] For the synthesis of the deuterated analogue, a deuterated version of the oxadiazine intermediate is utilized.

Synthesis of Precursors

2.1.1. 2-chloro-5-chloromethyl thiazole (Intermediate 1)

This intermediate can be synthesized via several routes, a common method involves the reaction of 2,3-dichloropropene with sodium thiocyanate followed by chlorination.

2.1.2. 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine (Deuterated Intermediate 2)

The synthesis of the deuterated oxadiazine ring system is the key step for introducing the deuterium labels. This can be achieved by using deuterated methylamine (CD₃NH₂) as a starting material.

-

Step 1: Synthesis of N-(methyl-d3)-N'-nitroguanidine: This can be accomplished by reacting deuterated methylamine with a nitroguanidine precursor. Several methods exist for the synthesis of deuterated methylamine, including the reduction of deuterated nitromethane.

-

Step 2: Cyclization to form the oxadiazine ring: The resulting N-(methyl-d3)-N'-nitroguanidine is then cyclized with formaldehyde or paraformaldehyde in the presence of an acid catalyst to yield 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine.

Final Synthesis of this compound

The final step involves the coupling of Intermediate 1 and Deuterated Intermediate 2.

Figure 1: General synthesis workflow for this compound.

Experimental Protocol for this compound Synthesis

The following is a representative protocol based on methods for the synthesis of unlabeled Thiamethoxam and the availability of deuterated precursors.

Materials:

-

2-chloro-5-chloromethyl thiazole

-

3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethyl thiazole in dimethylformamide.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Adjust the pH of the solution to approximately 6.5 with hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to obtain this compound.

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step to ensure the reliability of this compound as an internal standard. The goal is to confirm a high enrichment of the d3 isotopologue and minimal presence of d0, d1, and d2 species. A typical high-quality standard will have an isotopic purity of ≥99% for the desired deuterated forms (d1-d3).

Analytical Techniques

High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for determining isotopic purity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-HRMS), can resolve the different isotopologues of this compound based on their precise mass-to-charge ratios. The relative abundance of each isotopologue is determined by integrating the corresponding peaks in the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to assess the degree of deuteration at specific positions by observing the disappearance or reduction of proton signals. For this compound, the signal corresponding to the methyl group protons should be significantly diminished.

Experimental Protocol for Isotopic Purity Determination by LC-HRMS

Figure 2: Workflow for isotopic purity determination by LC-HRMS.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Procedure:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample into the LC-HRMS system.

-

Acquire full-scan mass spectra over the expected m/z range for Thiamethoxam and its isotopologues.

-

Extract the ion chromatograms for the d0, d1, d2, and d3 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

Data Presentation

The quantitative data for isotopic purity should be summarized in a clear and structured table.

| Isotopologue | Description | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| d0 | Unlabeled Thiamethoxam | 292.0350 | Value | Value |

| d1 | Thiamethoxam with one deuterium | 293.0413 | Value | Value |

| d2 | Thiamethoxam with two deuteriums | 294.0475 | Value | Value |

| d3 | Thiamethoxam with three deuteriums | 295.0538 | Value | Value |

| Total | 100.0 |

Table 1: Representative Isotopic Purity Data for a Synthesized Batch of this compound.

Conclusion

The synthesis of high-purity this compound is a critical process for providing reliable internal standards for analytical applications. The synthetic route relies on the preparation of a deuterated precursor, which is then coupled with the thiazole moiety. Rigorous analysis of the final product by high-resolution mass spectrometry is essential to confirm the isotopic enrichment and ensure the accuracy of subsequent quantitative studies. The detailed protocols and workflows presented in this guide provide a framework for the successful synthesis and quality control of this compound.

References

- 1. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. CN115385904A - Green synthesis method of thiamethoxam - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Physicochemical Properties of Thiamethoxam-d3

This technical guide provides essential physicochemical data for Thiamethoxam-d3, a deuterated isotopologue of the neonicotinoid insecticide Thiamethoxam. This information is critical for researchers and scientists in analytical chemistry, environmental science, and drug metabolism studies who require a stable, isotopically labeled internal standard for the quantification of Thiamethoxam.

Physicochemical Data

The key identifiers and properties of this compound are summarized in the table below for easy reference. This data is fundamental for accurate mass spectrometry-based analyses and for ensuring the correct compound is being used in experimental protocols.

| Property | Value | Citations |

| CAS Number | 1294048-82-0 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClD₃N₅O₃S | |

| Molecular Weight | 294.73 g/mol | |

| Formal Name | 3-[(2-chloro-5-thiazolyl)methyl]tetrahydro-5-(methyl-d3)-N-nitro-4H-1,3,5-oxadiazin-4-imine | |

| Synonyms | 3-(2-Chloro-5-thiazolylmethyl)tetrahydro-5-methyl-d3-N-nitro-4H-1,3,5-oxadiazin-4-imine |

Experimental Context and Use

This compound serves as an internal standard for the quantification of Thiamethoxam in various matrices. Its utility is particularly pronounced in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The workflow below illustrates the typical application of this compound in an analytical experiment.

Caption: Workflow for the quantification of Thiamethoxam using this compound as an internal standard.

Chemical Relationship

This compound is structurally identical to Thiamethoxam, with the exception of the three hydrogen atoms on the methyl group being replaced by deuterium atoms. This substitution results in a mass shift that allows for its differentiation from the parent compound in mass spectrometry, without significantly altering its chemical behavior during sample preparation and analysis.

Caption: Relationship between Thiamethoxam and its deuterated analog, this compound.

References

A Technical Guide to Thiamethoxam-d3 Analytical Standard for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on the commercial sourcing and application of Thiamethoxam-d3, a critical internal standard for the quantitative analysis of the neonicotinoid insecticide Thiamethoxam. This document outlines key suppliers, product specifications, and a detailed experimental protocol for its use in ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Commercial Suppliers of this compound Analytical Standard

For researchers requiring high-purity this compound for accurate and reproducible results, several reputable commercial suppliers are available. The following table summarizes the key specifications from prominent vendors.

| Supplier | Product Name | Catalog No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich (Merck) | This compound PESTANAL®, analytical standard | 38176 | 1294048-82-0 | C₈D₃H₇ClN₅O₃S | 294.73 | ≥98.0% (HPLC) |

| Cayman Chemical | This compound | 35685 | 1294048-82-0 | C₈H₇ClD₃N₅O₃S | 294.7 | ≥99% deuterated forms (d₁-d₃)[1] |

| LGC Standards | Thiamethoxam D3 (methyl D3) | TRC-T315002-10MG | 1294048-82-0 | C₈H₇D₃ClN₅O₃S | 294.73 | Not specified |

| Simson Pharma | Thiamethoxam D3 | T3150002 | 1294048-82-0 | C₈H₇ClD₃N₅O₃S | 294.73 | Not specified |

| TargetMol | This compound | T81263 | 1294048-82-0 | Not specified | Not specified | Not specified |

| Chemodex | This compound | CDX-T0315000-010 | 1294048-82-0 | Not specified | Not specified | ≥98% (HPLC) |

Application of this compound in Analytical Methods

This compound is primarily utilized as an internal standard in chromatographic methods, particularly UHPLC-MS/MS, for the determination of Thiamethoxam in various complex matrices. Its deuterated nature ensures that it co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, thereby correcting for matrix effects and variations in sample preparation and instrument response.

A widely adopted sample preparation technique for the analysis of neonicotinoids in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach involves a simple extraction and cleanup procedure to remove interfering matrix components prior to instrumental analysis.

Experimental Protocol: Quantification of Neonicotinoids in Honey using this compound Internal Standard and UHPLC-MS/MS

This protocol provides a detailed methodology for the analysis of neonicotinoid pesticides in honey, adapted from established methods.

1. Materials and Reagents:

-

This compound analytical standard

-

Reference standards of target neonicotinoid pesticides

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Syringe filters (0.22 µm)

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound and other neonicotinoid standards in acetonitrile to prepare individual stock solutions.

-

Working Standard Mixture (e.g., 1 µg/mL): Prepare a mixed working standard solution containing all target neonicotinoids and the this compound internal standard by diluting the stock solutions in acetonitrile.

3. Sample Preparation (QuEChERS):

-

Weigh 2 g of a homogenized honey sample into a 50 mL centrifuge tube.

-

Spike the sample with a known volume of the this compound internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).[2]

-

Add 10 mL of water and vortex for 30 seconds to dissolve the honey.[2]

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a clean centrifuge tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

4. UHPLC-MS/MS Analysis:

-

UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A suitable reversed-phase column (e.g., C18, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B, and then return to initial conditions for column re-equilibration.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Monitor the specific precursor-to-product ion transitions (MRM mode) for Thiamethoxam and this compound.

Workflow for Procurement and Use of this compound Analytical Standard

The following diagram illustrates the typical workflow for acquiring and utilizing a this compound analytical standard in a research setting.

Caption: Procurement and analytical workflow for this compound.

Signaling Pathway Considerations in Neonicotinoid Research

While this compound itself is an analytical tool, the compound it traces, Thiamethoxam, is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to the overstimulation and subsequent blockage of these receptors, disrupting nerve impulses and ultimately causing paralysis and death of the insect. Research in drug development and toxicology often involves studying the effects of such compounds on nAChRs and downstream signaling pathways.

The following diagram illustrates a simplified representation of the neonicotinoid mode of action at the insect synapse.

Caption: Neonicotinoid action on insect nicotinic acetylcholine receptors.

References

Thiamethoxam-d3 safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Thiamethoxam-d3

This guide provides comprehensive safety information and handling precautions for this compound, compiled for researchers, scientists, and professionals in drug development. This compound is the deuterated form of Thiamethoxam, a second-generation neonicotinoid insecticide.[1] It is often used as an internal standard for the quantification of Thiamethoxam in analytical testing, such as by gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[2] The substance is also recognized as a flammable solid and is very toxic to aquatic life with long-lasting effects.[2][3]

Table 1: GHS Hazard Classification for this compound

| Classification | Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | GHS08 | Warning |

| Flammable Solids | Category 1 | H228: Flammable solid | GHS02 | Danger |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | GHS09 | Warning |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | GHS09 | Warning |

Physical and Chemical Properties

This compound is a solid, crystalline powder. Its chemical formula is C₈H₇D₃ClN₅O₃S.

Table 2: Physicochemical Data for Thiamethoxam and its Isotopologue

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₈H₇D₃ClN₅O₃S | |

| Molecular Weight | 294.73 g/mol | |

| Physical State | Solid | |

| Solubility | Chloroform: Slightly soluble, Methanol: Slightly soluble | |

| CAS Number | 1294048-82-0 | |

| Thiamethoxam (Unlabeled) | ||

| Melting Point | 139.1 °C | |

| Water Solubility (at 25°C) | 4100 mg/L | |

| Vapor Pressure (at 25°C) | 6.6 x 10⁻⁹ Pa | |

| Log P (octanol/water) | -0.13 |

Toxicological Information

The acute toxicity of Thiamethoxam is considered low in mammals. High doses can lead to neurobehavioral effects such as convulsions and reduced locomotor activity. Thiamethoxam is not considered to be a human carcinogen.

Table 3: Acute Toxicity Data for Thiamethoxam (Unlabeled)

| Test | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | 1563 mg/kg | |

| LD₅₀ | Rat | Dermal | >2000 mg/kg | |

| LC₅₀ | Rat | Inhalation (4h) | >3.72 mg/L | |

| LD₅₀ | Mouse | Oral | 871 mg/kg | |

| LD₅₀ | Bobwhite Quail | Oral | 1552 mg/kg | |

| LD₅₀ | Mallard Duck | Oral | 576 mg/kg | |

| LC₅₀ (96h) | Rainbow Trout | Aquatic | >100 mg/L | |

| LC₅₀ (96h) | Bluegill Sunfish | Aquatic | >114 mg/L |

Handling and Storage Precautions

Safe handling and storage are critical to minimize exposure and risk.

Safe Handling:

-

Obtain and read all safety precautions before use.

-

Avoid all personal contact, including inhalation of dust.

-

Use only in well-ventilated areas or outdoors.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands and any exposed skin thoroughly after handling.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond container and receiving equipment to prevent static discharge.

Storage:

-

Store locked up in its original container.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from children, pets, food, and feed.

-

Follow the manufacturer's certificate for specific storage temperature conditions.

Exposure Controls and Personal Protection

Engineering controls, such as process controls and exhaust ventilation, are the most effective means of minimizing worker exposure. When handling this compound, appropriate PPE must be used.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or face shield. | Prevents eye contact with dust or splashes. |

| Skin Protection | Impervious gloves (e.g., nitrile rubber), long-sleeved shirt, long pants, and chemical-resistant footwear. | Minimizes skin contact. |

| Respiratory Protection | Use a full-face particle respirator (e.g., N100 or P3) if engineering controls are insufficient or as the sole means of protection. | Prevents inhalation of harmful dust. |

First-Aid and Emergency Procedures

First-Aid Measures:

-

General Advice: Show the safety data sheet to the attending medical professional.

-

Inhalation: Move the person to fresh air. If breathing is irregular or has stopped, administer artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and running water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

Spill Response:

-

Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Place material into a clean, dry, labeled container for disposal.

-

Major Spills: Evacuate personnel and move upwind. Alert emergency services. Wear appropriate PPE and prevent the spillage from entering drains or waterways. Contain the spill with sand, earth, or vermiculite.

Experimental Protocols and Methodologies

Detailed experimental protocols for toxicological studies are typically found in proprietary reports submitted to regulatory agencies. However, the types of studies conducted and the analytical methods used for detection are available.

Toxicology Study Methodologies:

-

Acute Toxicity Studies: Oral, dermal, and inhalation toxicity studies are conducted in rats to determine LD₅₀ and LC₅₀ values.

-

Neurotoxicity Studies: Acute, subchronic (13-week), and developmental neurotoxicity studies have been conducted in rats to evaluate potential effects on the nervous system through a comprehensive set of endpoints, including neurobehavioral and neuromorphological changes.

-

Carcinogenicity Studies: Long-term (78-week) dietary studies in mice have been performed to assess carcinogenic potential. Thiamethoxam is classified as "not likely to be carcinogenic to humans."

Analytical Methodologies:

-

Residue Analysis: this compound is used as an internal standard in methods to determine neonicotinoid residues in environmental and agricultural samples.

-

QuEChERS Method: A common sample preparation method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is suitable for extracting Thiamethoxam and its metabolites from complex matrices like bee pollen or food crops.

-

Instrumentation: Analysis is typically performed using Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS). The limit of quantification (LOQ) for both Thiamethoxam and its primary metabolite clothianidin is 0.01 ppm using validated methods like Method GRM.009.04A.

Diagrams and Workflows

Mechanism of Action

Thiamethoxam acts as a neurotoxin in insects. It is a prodrug that is metabolized in insects and plants into clothianidin, another potent neonicotinoid. Clothianidin binds irreversibly to nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system, leading to overstimulation, paralysis, and death. This binding is much stronger in insects than in mammals, accounting for its selective toxicity.

Caption: Metabolic activation and mechanism of action of Thiamethoxam in insects.

Safe Handling Workflow

A systematic approach to handling hazardous chemicals like this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Caption: A standard workflow for the safe handling of this compound in a lab.

Emergency Spill Response Procedure

In the event of a spill, a clear and logical procedure must be followed to ensure safety and proper containment.

Caption: Logical decision-making workflow for responding to a chemical spill.

References

The Principle of Isotopic Dilution Mass Spectrometry in the Quantitative Analysis of Thiamethoxam Using Thiamethoxam-d3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for the precise quantification of chemical compounds. This technical guide provides a comprehensive overview of the fundamental principles of IDMS and its practical application in the quantitative analysis of the neonicotinoid insecticide, Thiamethoxam, utilizing its deuterated stable isotope, Thiamethoxam-d3, as an internal standard. This document furnishes detailed experimental protocols, from sample preparation using the QuEChERS methodology to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it presents key quantitative data in structured tables and visualizes complex workflows and principles through detailed diagrams, offering a valuable resource for analytical scientists in the fields of environmental monitoring, food safety, and pharmaceutical development.

Introduction to Isotopic Dilution Mass Spectrometry (IDMS)

Isotopic Dilution Mass Spectrometry is a powerful quantitative analytical technique that relies on the addition of a known amount of an isotopically labeled form of the analyte to a sample.[1][2] This isotopically enriched standard, often referred to as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1]

The core principle of IDMS lies in the measurement of the altered isotopic ratio of the analyte after the addition of the internal standard.[2] Because the labeled standard is added at the beginning of the sample preparation process, it experiences the same analytical variations, such as extraction inefficiencies, matrix effects, and instrument fluctuations, as the native analyte.[3] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, these variations can be effectively compensated for, leading to highly accurate and precise quantification. This makes IDMS a primary ratio method of measurement, capable of producing results with high metrological standing.

The Role of this compound in Thiamethoxam Analysis

Thiamethoxam is a broad-spectrum systemic insecticide belonging to the neonicotinoid class. Due to its widespread use in agriculture, there is a significant need for accurate and reliable methods to quantify its residues in various matrices, including food products and environmental samples. This compound, a deuterated analog of Thiamethoxam, serves as an ideal internal standard for IDMS-based quantification.

The key advantages of using this compound include:

-

Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to the native Thiamethoxam, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation.

-

Mass Differentiation: The mass difference of 3 Daltons between Thiamethoxam and this compound allows for their distinct detection and quantification by a mass spectrometer.

-

Minimization of Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, affect both the analyte and the internal standard to a similar extent. The use of an isotopic internal standard effectively mitigates these effects.

Experimental Protocol: Quantification of Thiamethoxam using IDMS

This section outlines a detailed experimental protocol for the quantification of Thiamethoxam in a food matrix using this compound as an internal standard, employing the QuEChERS sample preparation method followed by LC-MS/MS analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. It involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) cleanup.

Step 1: Sample Homogenization and Extraction

-

Weigh 10-15 g of a homogenized food sample into a 50 mL centrifuge tube. For dry samples, rehydration may be necessary.

-

Add a known amount of this compound internal standard solution to the sample.

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

-

Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE cleanup sorbents. The choice of sorbents depends on the matrix; for pigmented samples, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is often used to remove organic acids, sugars, and pigments.

-

Vortex the tube for 30 seconds to facilitate the interaction between the matrix components and the sorbents.

-

Centrifuge the tube to pellet the d-SPE sorbents.

-

The resulting supernatant is the cleaned extract ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The cleaned extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The chromatographic separation is typically achieved on a C18 reversed-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Table 1: LC-MS/MS Parameters for Thiamethoxam and this compound Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 4500 V |

| Temperature | 450 °C |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Thiamethoxam and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Thiamethoxam | 292.0 | 211.2 | 181.0 | 12 |

| This compound | 295.0 | 214.0 | - | - |

Note: The specific collision energies should be optimized for the instrument being used. The precursor ion for Thiamethoxam is [M+H]+ with an m/z of 291.9. Common product ions for quantification and confirmation are m/z 211.0 and 181.0, respectively.

Data Presentation and Quantification

The concentration of Thiamethoxam in the sample is determined by calculating the ratio of the peak area of the native Thiamethoxam to the peak area of the this compound internal standard and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of standards containing known concentrations of Thiamethoxam and a constant concentration of this compound.

The fundamental equation for quantification in isotope dilution analysis is:

Csample = (Asample / AIS) * (CIS / RRF)

Where:

-

Csample is the concentration of the analyte in the sample.

-

Asample is the peak area of the analyte in the sample.

-

AIS is the peak area of the internal standard in the sample.

-

CIS is the concentration of the internal standard added to the sample.

-

RRF is the Relative Response Factor, which is determined from the calibration curve.

Visualizations

Diagram 1: The Core Principle of Isotopic Dilution Mass Spectrometry

References

Understanding Mass Shift in Thiamethoxam-d3 Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of mass spectrometry in the analysis of the neonicotinoid insecticide Thiamethoxam and its deuterated internal standard, Thiamethoxam-d3. The focus of this document is to elucidate the concept of mass shift as observed in the mass spectra of these compounds, a critical aspect for accurate quantification in various matrices. This guide will detail the underlying fragmentation pathways, provide established experimental protocols, and present quantitative data in a clear, comparative format.

Introduction to Thiamethoxam and Isotopic Labeling

Thiamethoxam is a second-generation neonicotinoid insecticide widely used in agriculture for the control of a broad spectrum of sucking and chewing insects.[1] Its mode of action involves the disruption of the insect's central nervous system by acting as an agonist on the nicotinic acetylcholine receptors (nAChRs).[1] For accurate quantification of Thiamethoxam residues in environmental and biological samples, stable isotope-labeled internal standards are indispensable. This compound, where three hydrogen atoms on the N-methyl group of the oxadiazine ring are replaced by deuterium atoms, is a commonly used internal standard for such analyses.[2]

The use of a deuterated internal standard in conjunction with mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity. The key principle lies in the identical chemical behavior of the analyte and the internal standard during sample preparation and chromatographic separation, while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The intentional mass difference, or "mass shift," allows for precise and accurate quantification by correcting for matrix effects and variations in instrument response.

The Principle of Mass Shift in Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] In a typical LC-MS/MS experiment for Thiamethoxam analysis, the molecule is first ionized, most commonly via electrospray ionization (ESI), to form a protonated molecule, [M+H]+. This parent ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The specific pattern of fragment ions serves as a molecular fingerprint for identification and quantification.

The mass shift between Thiamethoxam and this compound is a direct consequence of the three deuterium atoms replacing three hydrogen atoms. Each deuterium atom has a mass of approximately 2.014 atomic mass units (amu), while each hydrogen atom has a mass of approximately 1.008 amu. This results in a mass increase of approximately 3 amu for the deuterated molecule. This mass difference is readily detected by the mass spectrometer for the parent ions and for any fragment ions that retain the deuterated methyl group.

Fragmentation Pathways and the Resulting Mass Shift

The fragmentation of Thiamethoxam in the mass spectrometer follows specific pathways, leading to the formation of key product ions. Understanding these pathways is crucial to interpreting the mass spectra and the observed mass shifts for this compound.

Fragmentation of Thiamethoxam

Upon collision-induced dissociation, the protonated Thiamethoxam molecule ([M+H]+ at approximately m/z 292.0) primarily undergoes cleavage at two main sites. The most abundant fragment ion is typically observed at m/z 211.0, which corresponds to the loss of the N-methyl-N-nitro-amino-methylene group. Another significant fragment is found at m/z 181.0.[4]

Fragmentation of this compound and the Mass Shift

In this compound, the deuterium atoms are located on the N-methyl group. Therefore, any fragmentation that retains this group will exhibit a mass shift of +3 amu compared to the corresponding fragment of unlabeled Thiamethoxam. Conversely, fragments that are formed by the loss of this deuterated methyl group will not show a mass shift.

The parent ion of this compound ([M+H]+) is observed at approximately m/z 295.0. The fragment corresponding to the loss of the N-methyl-N-nitro-amino-methylene group in the deuterated analogue now appears at m/z 211.0, as the deuterated methyl group is part of the neutral loss. However, other fragmentation pathways that retain the deuterated methyl group will result in fragments with a +3 mass shift. For instance, a fragment that might be less abundant but retains the core structure with the deuterated methyl group would be observed at a higher m/z. A study investigating the fragmentation of various deuterated Thiamethoxam analogues confirmed that the position of the deuterium label dictates which fragment ions exhibit a mass shift.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for Thiamethoxam and this compound, providing a clear comparison of the expected and observed mass shifts.

| Compound | Ion Type | Theoretical m/z | Observed m/z | Mass Shift (amu) | Reference |

| Thiamethoxam | [M+H]+ | 292.0266 | ~292.0 | - | |

| Fragment 1 | 211.0640 | ~211.0 | - | ||

| Fragment 2 | 181.0531 | ~181.0 | - | ||

| This compound | [M+H]+ | 295.0454 | ~295.0 | +3 | |

| Fragment 1 | 211.0640 | ~211.0 | 0 |

Experimental Protocol for LC-MS/MS Analysis

This section provides a representative experimental protocol for the quantitative analysis of Thiamethoxam using this compound as an internal standard. This protocol is a composite of methodologies reported in various validated methods.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

-

Extraction: Homogenize 10-15 g of the sample with 10-15 mL of acetonitrile. For acidic matrices, add 1% acetic acid to the acetonitrile.

-

Salting Out: Add anhydrous magnesium sulfate and sodium chloride to the mixture, shake vigorously, and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex and centrifuge.

-

Final Extract: The resulting supernatant is the final extract, which can be diluted with a suitable solvent before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over time to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Thiamethoxam and this compound.

-

Thiamethoxam:

-

Quantifier transition: 292.0 → 211.0

-

Qualifier transition: 292.0 → 181.0

-

-

This compound:

-

Quantifier transition: 295.0 → 211.0

-

-

-

Collision Energy: Optimized for each transition to achieve maximum sensitivity.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Thiamethoxam in complex matrices. The deliberate mass shift of +3 amu, resulting from the deuterium labeling on the N-methyl group, allows for clear differentiation between the analyte and the internal standard in the mass spectrometer. A thorough understanding of the fragmentation pathways of both molecules is essential for correct interpretation of the mass spectra and for setting up appropriate MRM transitions in an LC-MS/MS method. The experimental protocol outlined in this guide, based on the widely accepted QuEChERS sample preparation and LC-MS/MS analysis, offers a solid foundation for researchers and scientists in the field of pesticide residue analysis and drug development.

References

Thiamethoxam-d3: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Thiamethoxam-d3 in common organic solvents. Understanding these properties is critical for the accurate preparation of stock solutions, experimental design, and the integrity of research and development activities.

Solubility Data

The solubility of a compound is a fundamental property that dictates its handling and use in solution-based assays. The following table summarizes the known solubility of Thiamethoxam in a range of organic solvents. This data is crucial for the preparation of stock solutions and for ensuring the compound remains in solution throughout an experiment.

| Organic Solvent | Solubility (g/L) at 20°C | Reference |

| Acetone | 48 | [1][2] |

| Dichloromethane | 110 | [2] |

| Methanol | 13 | [2] |

| Ethyl Acetate | 7.0 | [2] |

| n-Octanol | 0.620 | |

| Toluene | 0.680 | |

| Hexane | <0.001 | |

| Dimethyl Sulfoxide (DMSO) | ≥ 100,000 mg/L (≥ 100 g/L) |

Stability Profile

The stability of this compound in solution is paramount for the reliability and reproducibility of experimental results. Degradation of the compound can lead to inaccurate quantification and misleading biological data.

While specific stability studies of this compound in various organic solvents are not extensively published, general stability information for Thiamethoxam provides valuable guidance. Thiamethoxam is known to be stable under acidic conditions but can hydrolyze in alkaline environments.

For laboratory stock solutions, the following storage conditions are recommended based on available data for Thiamethoxam:

-

DMSO Stock Solutions:

-

Store at -80°C for up to 6 months.

-

Store at -20°C for up to 1 month, protected from light.

-

-

Crystalline Solid:

-

The active metabolite of Thiamethoxam, Clothianidin, is stable for at least 4 years at -20°C as a crystalline solid. It is advisable to store solid this compound under similar conditions.

-

It is crucial to minimize freeze-thaw cycles to prevent degradation. Aliquoting stock solutions into single-use vials is highly recommended.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound in organic solvents.

Protocol for Determining Solubility

This protocol outlines a common method for determining the solubility of a compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 20°C or 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

Analysis: Take a precise aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of this compound in an organic solvent over time.

Caption: Workflow for assessing the stability of this compound in solution.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the organic solvent of interest at a known concentration.

-

Aliquoting: Distribute the stock solution into multiple small, sealed vials to avoid repeated freeze-thaw cycles of the bulk solution.

-

Storage: Store the aliquots under various conditions, such as different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and light exposures (e.g., protected from light vs. ambient light).

-

Initial Analysis (T=0): Immediately after preparation, analyze one of the aliquots to determine the initial concentration. This will serve as the baseline.

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve an aliquot from each storage condition and analyze its concentration using a validated analytical method.

-

Data Evaluation: Compare the concentration at each time point to the initial (T=0) concentration to determine the percentage of degradation. The formation of any degradation products can also be monitored if using a mass spectrometry-based method.

Logical Relationships

The solubility of Thiamethoxam is influenced by the polarity of the organic solvent. It exhibits higher solubility in more polar aprotic solvents like dichloromethane and acetone, and lower solubility in non-polar solvents such as toluene and hexane. This is consistent with the presence of polar functional groups in the Thiamethoxam molecule.

Caption: Relationship between solvent polarity and this compound solubility.

This guide provides a foundational understanding of the solubility and stability of this compound in organic solvents, empowering researchers to conduct more accurate and reliable experiments. It is always recommended to perform in-house verification of these properties for critical applications.

References

Methodological & Application

Application Note: Quantification of Thiamethoxam in Water Samples Using Isotope Dilution LC-MS/MS with Thiamethoxam-d3

Abstract

This application note details a robust and sensitive method for the quantification of the neonicotinoid insecticide Thiamethoxam in various water samples. The protocol employs an isotope dilution technique using Thiamethoxam-d3 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described solid-phase extraction (SPE) procedure allows for the concentration of the analyte from water matrices, achieving low limits of detection and quantification suitable for environmental monitoring.

Introduction

Thiamethoxam is a broad-spectrum, systemic insecticide widely used in agriculture. Its high water solubility and persistence can lead to the contamination of surface and groundwater, posing potential risks to non-target organisms and ecosystems.[1] Consequently, sensitive and reliable analytical methods are required for monitoring Thiamethoxam residues in aqueous environments.

Isotope dilution analysis, utilizing a stable isotope-labeled internal standard, is a premier analytical technique for accurate quantification in complex matrices. This compound, a deuterated analog of Thiamethoxam, serves as an ideal internal standard as it shares identical chemical and physical properties with the analyte, ensuring that it behaves similarly during sample extraction, cleanup, and ionization.[2] This application note provides a comprehensive protocol for the extraction, separation, and quantification of Thiamethoxam in water samples using LC-MS/MS with this compound.

Principle of the Method

A known amount of the internal standard, this compound, is added to the water sample. The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate Thiamethoxam and this compound.[3][4] Following elution and solvent exchange, the extract is analyzed by LC-MS/MS. The analytes are separated chromatographically and detected using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Thiamethoxam and a constant concentration of this compound.

Materials and Reagents

-

Standards: Thiamethoxam (PESTANAL®, analytical standard), this compound (PESTANAL®, analytical standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) SPE cartridges

-

Reagents: Ammonium acetate

-

Equipment: Analytical balance, vortex mixer, centrifuge, SPE vacuum manifold, nitrogen evaporator, LC-MS/MS system with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (100 µg/mL): Accurately weigh 10 mg of Thiamethoxam and this compound standards and dissolve each in 100 mL of methanol to prepare individual primary stock solutions.

-

Intermediate Standard Solution (1 µg/mL): Prepare an intermediate solution of Thiamethoxam by diluting the primary stock solution with methanol.

-

Internal Standard Spiking Solution (0.1 µg/mL): Prepare an internal standard spiking solution of this compound by diluting the primary stock solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Thiamethoxam intermediate standard solution and a constant volume of the internal standard spiking solution into a known volume of blank water matrix extract. A typical calibration range is 0.1 to 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Fortification: Collect 100 mL of the water sample in a clean glass container. Add a known amount (e.g., 100 µL) of the 0.1 µg/mL this compound internal standard spiking solution to the sample and vortex to mix.

-

SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Elution: Elute the retained analytes with 10 mL of acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Thiamethoxam from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Thiamethoxam: Precursor ion m/z 292.0 → Product ions (quantifier and qualifier)

-

This compound: Precursor ion m/z 295.0 → Product ions (corresponding to the transitions of the unlabeled compound)

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.

-

Data Presentation

The following table summarizes the quantitative performance data for the analysis of Thiamethoxam in water and other matrices, as derived from various validated methods.

| Parameter | Matrix | Method | Value | Reference |

| Limit of Detection (LOD) | Water | LC-MS/MS | 0.003 µg/L | |

| Water | ELISA | 1 µg/L | ||

| Soil | LC/MS | 0.063 ng (injected) | ||

| Limit of Quantification (LOQ) | Water | LC-MS/MS | 0.01 µg/L | |

| Soil | LC/MS | 1 µg/kg (ppb) | ||

| Cotton Leaves & Soil | HPLC | 0.05 mg/kg | ||

| Linearity Range | Standard Solution | LC-MS/MS | 0.001 - 0.1 µg/mL | |

| Standard Solution | RP-HPLC | 4 - 64 µg/mL | ||

| Recovery | Water | SPE-LC-MS/MS | 87 ± 3.4% | |

| Environmental Water | ELISA | > 75% | ||

| Banana Fruit | LC-MS/MS | 90.94 - 109.22% |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for Thiamethoxam quantification.

Conclusion

The described isotope dilution LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of Thiamethoxam in water samples. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in environmental monitoring laboratories. The use of an isotopically labeled internal standard is crucial for mitigating matrix effects and ensuring data reliability, which is essential for regulatory compliance and environmental risk assessment.

References

Application Note: High-Throughput Analysis of Thiamethoxam in Soil using a Modified QuEChERS Method with LC-MS/MS and a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive analytical method for the quantitative determination of the neonicotinoid insecticide Thiamethoxam in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Thiamethoxam-d3 is utilized as an internal standard. This method is suitable for researchers, scientists, and professionals in environmental monitoring and agricultural science.

Introduction

Thiamethoxam is a broad-spectrum systemic insecticide widely used in agriculture to control a variety of pests.[1][2] Its persistence and potential for leaching into the soil and water systems necessitate reliable and sensitive monitoring methods.[1][2] The QuEChERS method offers a streamlined sample preparation approach, significantly reducing solvent consumption and analysis time compared to traditional extraction techniques.[1] Coupling this with the high selectivity and sensitivity of LC-MS/MS allows for the accurate quantification of Thiamethoxam at low residue levels. The inclusion of a deuterated internal standard, this compound, compensates for matrix effects and variations in extraction efficiency and instrument response, leading to improved data quality.

Experimental Protocol

Materials and Reagents

-

Thiamethoxam (purity ≥98%)

-

This compound (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (optional, for highly pigmented soils)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE

-

Syringe filters (0.22 µm)

Equipment

-

High-speed centrifuge

-

Sample homogenizer or shaker

-

Vortex mixer

-

Analytical balance

-

LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS or equivalent)

Sample Preparation (Modified QuEChERS)

-

Soil Sampling and Homogenization: Collect representative soil samples and remove any large debris. Air-dry the soil or use it as is, ensuring the moisture content is accounted for. Homogenize the soil sample prior to extraction.

-

Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

For dry soil, add 7 mL of water and allow to hydrate for 30 minutes.

-

Add 10 mL of acetonitrile.

-

Spike the sample with the this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For soils with high organic matter, 7.5 mg of GCB can be included.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is recommended.

-

Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B) is effective.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-20 µL

-

Column Temperature: 40 °C

-

Ionization Mode: Electrospray Ionization (ESI) Positive

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Table 2: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |

| Thiamethoxam | 292.0 | 211.0 | 181.0 | 15 |

| This compound | 295.0 | 214.0 | 184.0 | 15 |

Note: Collision energies and other MS parameters should be optimized for the specific instrument used.

Data and Results

The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Method Validation Data

| Parameter | Result |

| Linearity (R²) | >0.99 |

| Recovery | 81.22 - 98.14% |

| Precision (RSD) | <15% |

| LOD | 0.001 mg/kg |

| LOQ | 0.01 mg/kg |

Workflow Diagram

Caption: Workflow for the analysis of Thiamethoxam in soil.

Conclusion

The described analytical method provides a reliable and efficient means for the determination of Thiamethoxam in soil samples. The use of a modified QuEChERS protocol with a deuterated internal standard and LC-MS/MS detection ensures high accuracy, precision, and sensitivity, making it a valuable tool for environmental monitoring and food safety applications. The method demonstrates good recovery and low limits of detection and quantification, meeting the requirements for regulatory analysis.

References

Application Note: Quantitative Analysis of Thiamethoxam Residues in Food Matrices Using Thiamethoxam-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in food safety, environmental monitoring, and analytical chemistry.

Introduction

Thiamethoxam is a second-generation neonicotinoid insecticide widely used in agriculture to protect a variety of crops.[1][2] Due to its systemic nature, it can be translocated throughout the plant, leading to potential residues in food products intended for human consumption.[3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for thiamethoxam in various food commodities.[4] Accurate and reliable quantification of these residues is crucial for ensuring food safety and compliance.

This application note describes a robust analytical method for the determination of thiamethoxam in diverse food matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Thiamethoxam-d3, to ensure high accuracy and precision. The use of an internal standard is critical for compensating for variations in sample preparation, instrument response, and matrix effects, which are common challenges in complex food samples. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.

Principle

The methodology relies on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to the target analyte (thiamethoxam) but has a different mass due to the deuterium labels, is added to the sample at the beginning of the extraction process. During sample preparation and LC-MS/MS analysis, any loss of analyte or fluctuation in signal intensity will affect both the native analyte and the labeled standard equally. Quantification is based on the ratio of the analyte's signal to the internal standard's signal, resulting in a more accurate and precise measurement than external standard calibration alone.

Experimental Protocols

Materials and Reagents

-

Standards: Thiamethoxam (≥98.0% purity), this compound (≥98.0% purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade or ultra-pure).

-

Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).

-

QuEChERS d-SPE Kits: Containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For pigmented samples, graphitized carbon black (GCB) may be included.

-

Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, syringe filters (0.22 µm), autosampler vials.

Instrumentation

-

Liquid Chromatography System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) or equivalent.

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Thiamethoxam and this compound standards in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Standard Mix (10 µg/mL): Prepare a mixed solution of Thiamethoxam from its primary stock solution.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound by diluting its primary stock solution.

-

Calibration Standards (e.g., 1-100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard mix. Each calibration standard should be fortified with the internal standard at a constant concentration.

Sample Preparation: Modified QuEChERS Protocol

-

Homogenization: Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

-

Final Extract: Transfer the cleaned supernatant, filter through a 0.22 µm syringe filter, and place it into an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for Thiamethoxam residue analysis using QuEChERS.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization.

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-